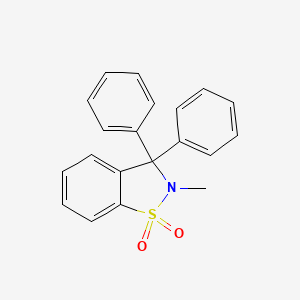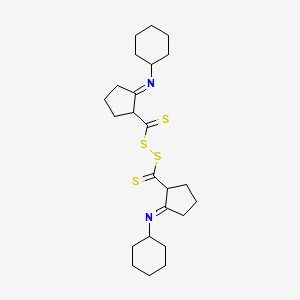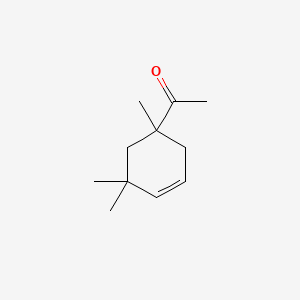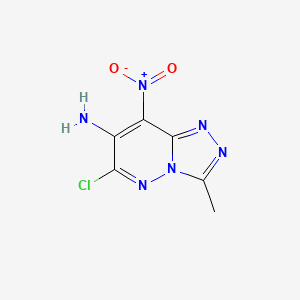
2-Pyrazoline, 4-benzylamino-1,3,5-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrazoline, 4-benzylamino-1,3,5-triphenyl- is a heterocyclic compound that belongs to the pyrazoline family. . The compound’s structure consists of a pyrazoline ring substituted with benzylamino and triphenyl groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2-Pyrazoline, 4-benzylamino-1,3,5-triphenyl- typically involves the reaction of chalcones with phenylhydrazine in the presence of acetic acid under ultrasound irradiation . This method is efficient and practical, providing high yields of the desired product within a short reaction time. The reaction conditions are mild, and the use of ultrasound irradiation enhances the reaction rate and product yield. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
2-Pyrazoline, 4-benzylamino-1,3,5-triphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions with halogenated compounds. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that enhance or alter the compound’s biological activity.
Applications De Recherche Scientifique
. In chemistry, it is used as a building block for the synthesis of more complex molecules with potential pharmaceutical applications. In biology, the compound has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets and inhibit the growth of pathogens and cancer cells. In medicine, it is being investigated for its potential use in the treatment of neurological disorders and inflammation. Additionally, the compound’s unique photophysical properties make it useful in materials science for the development of fluorescent dyes and sensors.
Mécanisme D'action
The mechanism of action of 2-Pyrazoline, 4-benzylamino-1,3,5-triphenyl- involves its interaction with specific molecular targets and pathways within biological systems . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its antimicrobial and anticancer activities by inducing oxidative stress in target cells.
Comparaison Avec Des Composés Similaires
2-Pyrazoline, 4-benzylamino-1,3,5-triphenyl- can be compared with other pyrazoline derivatives, such as 1,3,5-triphenyl-2-pyrazoline and 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide . While these compounds share a similar core structure, the presence of different substituents can significantly alter their chemical properties and biological activities. For instance, the benzylamino group in 2-Pyrazoline, 4-benzylamino-1,3,5-triphenyl- enhances its ability to interact with biological targets, making it more potent in certain applications. This uniqueness highlights the importance of structural modifications in the design and development of new pyrazoline-based compounds with improved efficacy and selectivity.
Propriétés
Numéro CAS |
6628-56-4 |
|---|---|
Formule moléculaire |
C28H25N3 |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
N-benzyl-2,3,5-triphenyl-3,4-dihydropyrazol-4-amine |
InChI |
InChI=1S/C28H25N3/c1-5-13-22(14-6-1)21-29-27-26(23-15-7-2-8-16-23)30-31(25-19-11-4-12-20-25)28(27)24-17-9-3-10-18-24/h1-20,27-29H,21H2 |
Clé InChI |
UQNIZCLCTUZFFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


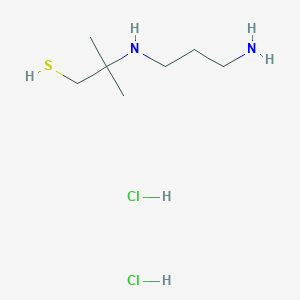
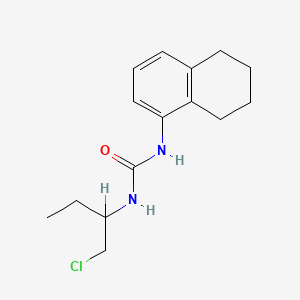

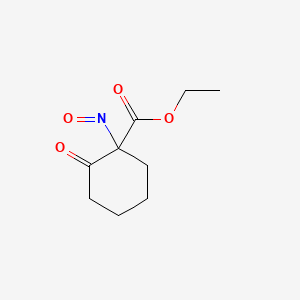

![(2S)-2-[4-[(3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B12807192.png)
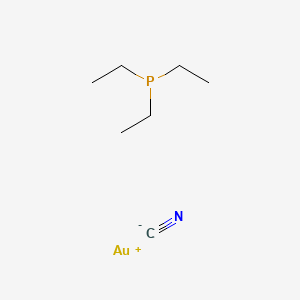
![[(1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate](/img/structure/B12807209.png)
![(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;ethane](/img/structure/B12807219.png)
